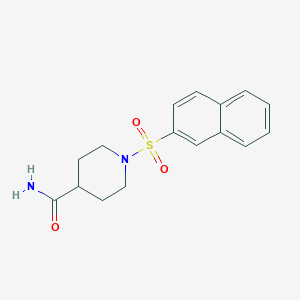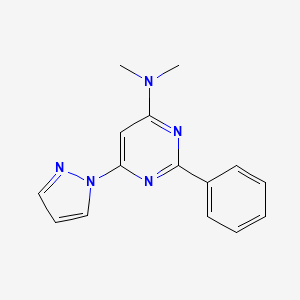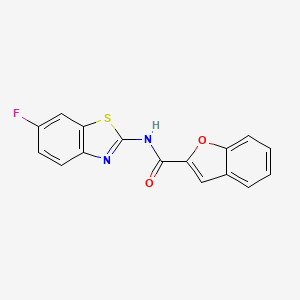![molecular formula C21H21N3O3 B5804948 N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5804948.png)
N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide, also known as AMOZ, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. AMOZ belongs to the family of oxadiazole derivatives, which have been found to possess various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. In
作用機序
The mechanism of action of N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide is not fully understood. However, it has been proposed that N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide exerts its pharmacological effects by interacting with various cellular targets, including enzymes and receptors. For example, N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide has been found to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately, bacterial cell death. Additionally, N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide has been found to interact with the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of bacterial DNA gyrase, leading to the accumulation of DNA damage and ultimately, bacterial cell death. Additionally, N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide has been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
実験室実験の利点と制限
N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide has several advantages for lab experiments. It is easy to synthesize and has been shown to possess various pharmacological activities, making it a potential candidate for the development of new drugs. However, there are also some limitations to using N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide in lab experiments. For example, its mechanism of action is not fully understood, and it may interact with other cellular targets, leading to unwanted side effects.
将来の方向性
There are several future directions for the research on N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide. One potential direction is to further elucidate its mechanism of action. This could involve identifying its cellular targets and determining how it interacts with them. Another potential direction is to investigate its potential applications in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further studies could be conducted to optimize its pharmacological properties, such as its bioavailability and toxicity profile.
Conclusion:
In conclusion, N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It possesses various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer activities. N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide has been shown to inhibit the growth of various bacterial strains, inhibit the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. However, there are also some limitations to using N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide in lab experiments, and further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.
合成法
The synthesis of N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide involves the condensation reaction between 4-methoxybenzohydrazide and allyl 2-phenylacetate in the presence of phosphorous oxychloride and triethylamine. The resulting product is then treated with sodium hydroxide to obtain N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide in high yield and purity.
科学的研究の応用
N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide has been extensively studied for its potential applications in the field of medicine. It has been found to possess various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer activities. N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
特性
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenyl-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-13-24(20(25)14-16-7-5-4-6-8-16)15-19-22-21(23-27-19)17-9-11-18(26-2)12-10-17/h3-12H,1,13-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBKJYLPSMYPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-N-(prop-2-en-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5804865.png)
![2-(2-thienyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5804873.png)
![N-[(2,4-dimethylphenyl)sulfonyl]benzamide](/img/structure/B5804889.png)
![cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5804902.png)
![5-bromo-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5804906.png)
![2-[3-phenyl-5-(3-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5804908.png)
![2-{[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5804922.png)

![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine](/img/structure/B5804940.png)



![2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5804966.png)
![ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5804974.png)